molecular formula C13H15Cl2NO4 B2766447 Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate CAS No. 1485735-70-3

Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate

Cat. No.: B2766447
CAS No.: 1485735-70-3
M. Wt: 320.17
InChI Key: KTHVHNXFBZPUOQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate is a synthetic organic compound featuring a multifunctional structure. Its core comprises an ethyl ester backbone substituted with a 3-hydroxy group and a formamido moiety linked to a 3,4-dichlorophenyl aromatic ring.

Properties

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-3-20-13(19)11(7(2)17)16-12(18)8-4-5-9(14)10(15)6-8/h4-7,11,17H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHVHNXFBZPUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate typically involves the reaction of ethyl 2-amino-3-hydroxybutanoate with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-[(3,4-dichlorophenyl)formamido]-3-oxobutanoate.

    Reduction: Formation of ethyl 2-[(3,4-dichlorophenyl)amino]-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Functional Groups and Backbone Variations

Compound Name Amide Substituent Ester/Backbone Group Key Structural Features
This compound Formamido (NHCO-) with 3,4-dichlorophenyl Ethyl 3-hydroxybutanoate Hydroxyl group enhances polarity; dichlorophenyl confers electron withdrawal
Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5) 3-Oxopropanamido with benzoylphenyl Ethyl 4-phenylbutanoate Phenylbutanoate increases hydrophobicity; ketone adjacent to amide
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28) Acetamide (CH2CONH-) with 3,4-dichlorophenyl Benzothiazole heterocycle Trifluoromethoxy group introduces lipophilicity; benzothiazole enhances rigidity

Notes:

  • The target compound’s hydroxyl group distinguishes it from Compound 5’s hydrophobic phenylbutanoate and Compound 28’s heterocyclic backbone.
  • Compound 28 lacks an ester group, instead featuring a benzothiazole ring, which may influence bioavailability and target selectivity.

Methodology and Efficiency

Compound Name Reagents/Conditions Reaction Time Yield (%) Key Observations
This compound Not specified in evidence - - Likely requires coupling agents (e.g., EDCI) for amide formation
Compound 5 EDCI, DIPEA, DMF, room temperature 16 hours Not reported Traditional carbodiimide-mediated coupling; prolonged reaction time
Compound 28 Microwave irradiation, THF, 110°C 10 minutes 45 Microwave acceleration reduces time; moderate yield suggests optimization challenges

Notes:

  • Microwave-assisted synthesis (Compound 28) offers efficiency gains over conventional methods (Compound 5), though yields may vary.
  • The absence of hydroxyl or ester groups in Compound 28 simplifies purification compared to the target compound’s polar structure.

Physicochemical and Functional Implications

  • Solubility: The target’s hydroxyl group likely improves aqueous solubility relative to Compound 5’s phenylbutanoate. Compound 28’s trifluoromethoxy group may enhance membrane permeability.
  • Stability : The electron-withdrawing dichlorophenyl group in all three compounds could stabilize the amide bond against hydrolysis.
  • Bioactivity : While biological data are unavailable, structural analogs like Compound 28’s benzothiazole moiety are often associated with kinase or protease inhibition .

Biological Activity

Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound features a complex structure that includes a dichlorophenyl group, a formamido moiety, and a hydroxybutanoate backbone. The synthesis typically involves the reaction of ethyl 2-amino-3-hydroxybutanoate with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine. This reaction is crucial for forming the desired compound while ensuring high yield and purity through controlled conditions such as temperature and reaction time.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formamido group can form hydrogen bonds with proteins, influencing their activity. Additionally, the dichlorophenyl group allows the compound to engage with hydrophobic pockets in proteins, potentially modulating enzyme functions and signaling pathways involved in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , which is particularly relevant in the context of increasing antibiotic resistance. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . It appears to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation in cellular models. This effect is particularly important for conditions such as arthritis and other inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations. The researchers noted that the mechanism likely involves disruption of bacterial cell wall synthesis.
  • Inflammation Model : In an experimental model of inflammation using murine macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Applications

The compound's unique structure makes it suitable for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Studies : Investigated for its role in modulating biological pathways related to inflammation and infection.
  • Industrial Uses : Potential applications in developing new materials or chemical processes due to its reactive functional groups.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundYesYesFormamido group enhances binding
Ethyl 2-[(3,4-dichlorophenyl)amino]-3-hydroxybutanoateModerateNoLacks formamido group
Ethyl 2-[(3,4-dichlorophenyl)hydrazinecarboxylateLimitedYesDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDCI) to activate the carboxylic acid group of the 3,4-dichlorophenylformamide moiety, followed by esterification with 3-hydroxybutanoate derivatives. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (room temperature or mild heating), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical to isolate the product .
  • Key Challenges : Competing side reactions (e.g., racemization at the hydroxybutanoate stereocenter) require chiral auxiliaries or asymmetric catalysis. Yield improvements may involve iterative adjustments to reaction time and reagent purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester linkage (δ ~4.1–4.3 ppm for ethyl group) and formamido proton (δ ~8.5–9.0 ppm).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns to confirm structural integrity .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions, particularly between the hydroxybutanoate and dichlorophenyl groups .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or cytochrome P450 enzymes due to structural similarities to dichlorophenyl-containing inhibitors. Use fluorogenic substrates for real-time activity monitoring .
  • Cellular Toxicity : Employ MTT assays in HEK-293 or HepG2 cell lines to assess cytotoxicity thresholds. Focus on dose-response curves (1–100 µM) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological potency of analogs with modified dichlorophenyl or hydroxybutanoate groups?

  • Methodology :

  • Substituent Variation : Synthesize analogs with fluorine or methoxy groups replacing chlorine on the phenyl ring. Compare IC50_{50} values in enzyme assays to evaluate electronic effects .
  • Stereochemical Modifications : Prepare (R)- and (S)-enantiomers of the hydroxybutanoate moiety using chiral HPLC or enzymatic resolution. Assess enantiomer-specific activity in receptor-binding studies .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with binding affinity to target proteins .

Q. How can contradictory solubility and bioavailability data for this compound be resolved?

  • Methodology :

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility. Measure logP values via shake-flask or HPLC methods .
  • Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to compare oral vs. intravenous administration. Monitor plasma concentrations via LC-MS/MS to calculate bioavailability .

Q. What strategies are effective for resolving diastereomers or enantiomers during synthesis?

  • Methodology :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for enantiomeric separation .
  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to bias stereochemical outcomes during esterification .

Q. How does the 3,4-dichlorophenyl group influence metabolic stability in hepatic microsomes?

  • Methodology :

  • Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS to identify oxidation or dechlorination products .
  • CYP Inhibition Screening : Test inhibition of CYP3A4/2D6 isoforms using luminescent substrates to predict drug-drug interaction risks .

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